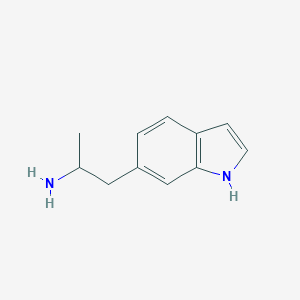

6-(2-Aminopropyl)indole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-(1H-indol-6-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-8(12)6-9-2-3-10-4-5-13-11(10)7-9/h2-5,7-8,13H,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCFIFKAOUKPFPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)C=CN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501030112 | |

| Record name | 6-Aminopropylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21005-63-0 | |

| Record name | [2-(1H-Indol-6-yl)-1-methylethyl]amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21005-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(2-Aminopropyl)indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021005630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Aminopropylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(2-AMINOPROPYL)INDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27230C15B7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-(2-Aminopropyl)indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 6-(2-aminopropyl)indole (6-API), a substituted indole (B1671886) of significant interest in medicinal chemistry and pharmacological research. The synthesis is typically achieved through a two-step process commencing from 6-indolecarboxaldehyde. This process involves a Henry reaction to introduce the nitropropyl side chain, followed by a reduction of the nitro group to the corresponding amine.

Core Synthesis Pathway

The most commonly cited method for the synthesis of 6-(2-aminopropyl)indole and its positional isomers involves a straightforward and efficient two-step sequence.[1] This pathway is advantageous due to the commercial availability of the starting material, 6-indolecarboxaldehyde, and the generally high yields achieved in the subsequent reaction steps.

A generalized schematic of this synthesis is presented below:

Caption: General synthesis pathway for 6-(2-aminopropyl)indole.

Experimental Protocols

The following sections provide detailed experimental methodologies for the key steps in the synthesis of 6-(2-aminopropyl)indole.

Step 1: Synthesis of 6-(2-Nitropropenyl)indole

This step involves the condensation of 6-indolecarboxaldehyde with nitroethane via a Henry reaction.

Reaction:

Caption: Henry reaction of 6-indolecarboxaldehyde and nitroethane.

Procedure:

A mixture of 6-indolecarboxaldehyde and ammonium acetate is dissolved in nitroethane. The reaction mixture is heated at reflux for a specified period. After cooling, the product, 6-(2-nitropropenyl)indole, often precipitates from the reaction mixture and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

| Parameter | Value |

| Reactants | |

| 6-Indolecarboxaldehyde | 1.0 eq |

| Nitroethane | Solvent/Reagent |

| Ammonium Acetate | Catalyst |

| Conditions | |

| Temperature | Reflux |

| Reaction Time | 1-2 hours |

| Product | 6-(2-Nitropropenyl)indole |

| Typical Yield | 80-90% |

| Appearance | Yellow/Orange Crystalline Solid |

Step 2: Synthesis of 6-(2-Aminopropyl)indole

The final step is the reduction of the nitropropenyl intermediate to the target aminopropyl compound. Lithium aluminum hydride (LiAlH₄) is a commonly used and effective reducing agent for this transformation.

Reaction:

Caption: Reduction of 6-(2-nitropropenyl)indole to 6-(2-aminopropyl)indole.

Procedure:

A solution of 6-(2-nitropropenyl)indole in a dry ethereal solvent, such as tetrahydrofuran (B95107) (THF), is added dropwise to a stirred suspension of lithium aluminum hydride in the same solvent under an inert atmosphere (e.g., nitrogen or argon) and at a reduced temperature (typically 0 °C). After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to reflux to ensure the completion of the reduction. The reaction is then carefully quenched by the sequential addition of water and a sodium hydroxide (B78521) solution. The resulting solids are removed by filtration, and the filtrate is concentrated under reduced pressure. The crude product is then purified, often by column chromatography or by conversion to its hydrochloride salt followed by recrystallization.

| Parameter | Value |

| Reactant | |

| 6-(2-Nitropropenyl)indole | 1.0 eq |

| Reagent | |

| Lithium Aluminum Hydride (LiAlH₄) | 2.0-3.0 eq |

| Solvent | |

| Anhydrous Tetrahydrofuran (THF) | - |

| Conditions | |

| Temperature | 0 °C to reflux |

| Reaction Time | 2-4 hours |

| Product | 6-(2-Aminopropyl)indole |

| Typical Yield | 60-75% |

| Appearance | Off-white solid or oil |

Alternative Reduction Method: Catalytic Hydrogenation

An alternative to using metal hydrides for the reduction of the nitropropenyl intermediate is catalytic hydrogenation. This method is often considered "greener" and can sometimes offer advantages in terms of safety and work-up procedures.

Procedure Outline:

6-(2-Nitropropenyl)indole is dissolved in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) and a hydrogenation catalyst, such as palladium on carbon (Pd/C) or Raney nickel, is added. The mixture is then subjected to a hydrogen atmosphere (typically from a balloon or in a Parr hydrogenator) and stirred vigorously until the uptake of hydrogen ceases. The catalyst is then removed by filtration through a pad of celite, and the solvent is evaporated to yield the crude product, which can be further purified as described above.

Data Summary

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| 6-Indolecarboxaldehyde | C₉H₇NO | 145.16 | White to off-white solid |

| 6-(2-Nitropropenyl)indole | C₁₁H₁₀N₂O₂ | 202.21 | Yellow/Orange Crystalline Solid |

| 6-(2-Aminopropyl)indole | C₁₁H₁₄N₂ | 174.24 | Off-white solid or oil |

Conclusion

The synthesis of 6-(2-aminopropyl)indole is a well-established process that can be reliably performed in a laboratory setting. The two-step pathway involving a Henry reaction followed by reduction is the most direct and commonly employed route. Careful control of reaction conditions, particularly during the reduction step, is crucial for achieving high yields and purity of the final product. The methodologies and data presented in this guide provide a comprehensive foundation for researchers and professionals engaged in the synthesis and development of indole-based compounds.

References

An In-depth Technical Guide to the Mechanism of Action of 6-(2-aminopropyl)indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(2-aminopropyl)indole (6-API), also known as 6-IT, is a psychoactive substance and a structural isomer of 5-(2-aminopropyl)indole (B590550) (5-IT) and α-methyltryptamine (AMT).[1] This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 6-API, with a focus on its interaction with monoamine transporters. While quantitative data for 6-API is limited in publicly available literature, this document synthesizes the existing qualitative knowledge and provides context through data from its better-studied isomer, 5-API. This guide also includes a detailed, generalized experimental protocol for assessing monoamine release and visual diagrams to elucidate the signaling pathways and experimental workflows.

Core Mechanism of Action: Monoamine Release

The primary mechanism of action of 6-(2-aminopropyl)indole is the induction of monoamine release by acting as a substrate for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[1] This action increases the extracellular concentrations of these neurotransmitters, leading to its psychoactive effects.

Notably, 6-API displays a distinct selectivity profile compared to its isomer, 5-API. Research indicates that 6-API has a greater potency for inducing release at the serotonin transporter (SERT) compared to the dopamine transporter (DAT).[1] Specifically, it exhibits a 10-fold selectivity for SERT-mediated release over DAT-mediated release.[1] This preferential activity at SERT is significant as it underlies the distinct behavioral effects of 6-API, which are characterized by symptoms of serotonin toxicity rather than the stimulant effects observed with more DAT-selective compounds like 5-API.[1]

Quantitative Data

For comparative purposes, the following table summarizes the available quantitative data for its structural isomer, 5-(2-aminopropyl)indole (5-IT), which is also a monoamine releaser but with a different selectivity profile.

| Compound | Transporter | Parameter | Value (nM) | Reference |

| 5-(2-aminopropyl)indole (5-IT) | DAT | EC50 | Not Available | |

| NET | EC50 | Not Available | ||

| SERT | EC50 | Not Available | ||

| DAT/SERT Ratio | - | 8-fold selectivity for DAT | [1] |

Signaling Pathway

The interaction of 6-(2-aminopropyl)indole with the serotonin transporter initiates a cascade of events that leads to an increase in extracellular serotonin. As a substrate, 6-API is transported into the presynaptic neuron by SERT. This process is thought to induce a conformational change in the transporter, leading to a reversal of its function and subsequent release of intracellular serotonin into the synaptic cleft. The elevated synaptic serotonin levels then lead to the activation of a wide range of pre- and post-synaptic serotonin receptors, mediating the compound's physiological and behavioral effects.

Experimental Protocols

In Vitro Monoamine Release Assay (General Protocol)

This protocol describes a general method for assessing the ability of a compound to induce the release of radiolabeled monoamines from rat brain synaptosomes.

Materials:

-

Rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, and hypothalamus for NET)

-

Sucrose (B13894) buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

-

Krebs-Ringer-HEPES buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl

2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 5.6 mM glucose, 25 mM HEPES, pH 7.4) -

[³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine

-

Test compound (6-(2-aminopropyl)indole) solutions at various concentrations

-

Positive control (e.g., d-amphetamine for DAT/NET, fenfluramine (B1217885) for SERT)

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

Filtration apparatus with glass fiber filters

Procedure:

-

Synaptosome Preparation:

-

Homogenize fresh rat brain tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet (P2) in Krebs-Ringer-HEPES buffer to the desired protein concentration.

-

-

Radiolabel Loading:

-

Pre-incubate the synaptosomal suspension at 37°C for 5 minutes.

-

Add the appropriate radiolabeled monoamine ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) to a final concentration of 10 nM.

-

Incubate for 10 minutes at 37°C to allow for uptake of the radiolabel.

-

-

Release Assay:

-

Aliquot the radiolabeled synaptosomes into tubes containing either buffer (for basal release), a known releasing agent (positive control), or the test compound (6-API) at various concentrations.

-

Incubate for 30 minutes at 37°C.

-

Terminate the assay by rapid filtration through glass fiber filters.

-

Wash the filters rapidly with ice-cold buffer to remove extracellular radiolabel.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the amount of radiolabel released as the difference between the amount of radioactivity in the vehicle-treated and drug-treated samples.

-

Express the data as a percentage of the total radioactivity incorporated.

-

Generate concentration-response curves to determine the EC50 value of the test compound.

-

Conclusion

6-(2-aminopropyl)indole is a potent monoamine releasing agent with a notable preference for the serotonin transporter. This selectivity for SERT likely underlies its observed in vivo effects, which are consistent with serotonin toxicity. While the qualitative aspects of its mechanism of action are established, a significant gap exists in the literature regarding its quantitative binding affinities and releasing potencies at the monoamine transporters. Further research is required to fully characterize the pharmacological profile of 6-API and to understand the downstream consequences of its potent and selective serotonin-releasing action. Such studies are crucial for a comprehensive understanding of its psychoactive effects and potential toxicity.

References

6-(2-Aminopropyl)indole: A Technical Guide to its Receptor Binding Profile and Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(2-Aminopropyl)indole (6-API), also known as 6-IT, is a synthetic indole (B1671886) derivative that has been identified as a novel psychoactive substance. Structurally related to other psychoactive compounds such as its isomer 5-(2-aminopropyl)indole (B590550) (5-IT) and the tryptamine, α-methyltryptamine (AMT), 6-API's primary mechanism of action is centered on its potent interaction with monoamine transporters. This technical guide provides a comprehensive overview of the available receptor binding data, detailed experimental methodologies for relevant assays, and a visualization of associated signaling pathways.

Core Pharmacological Profile: Monoamine Transporter Interaction

The predominant pharmacological activity of 6-(2-aminopropyl)indole is its function as a potent substrate for monoamine transporters, leading to the release of dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT).[1][2][3] Unlike some of its structural analogs, 6-API exhibits a notable selectivity in its releasing capabilities.

Quantitative Data: Monoamine Transporter Substrate Potency

While a broad receptor binding profile with Ki values for various G-protein coupled receptors is not extensively documented in publicly available literature, detailed studies have characterized its potent activity at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][2] The table below summarizes the key findings regarding its potency as a monoamine releaser.

| Transporter | Activity | Potency/Selectivity | Source |

| SERT | Substrate (Releaser) | More potent than at DAT; 10-fold selectivity for SERT-mediated release over DAT-mediated release. More potent than MDMA at SERT. | [1] |

| DAT | Substrate (Releaser) | Potent substrate, but less so than at SERT. | [1][2] |

| NET | Substrate (Releaser) | Potent substrate. | [1][2] |

Note: Specific EC50 or Ki values for 6-API as a monoamine transporter substrate are not consistently reported across primary literature sources.

Experimental Protocols

The characterization of compounds like 6-API relies on established in vitro assays. The following are detailed methodologies for key experiments relevant to determining its pharmacological profile.

Monoamine Transporter Release Assay (Synaptosome Preparation)

This assay measures the ability of a test compound to induce the release of a radiolabeled monoamine from pre-loaded synaptosomes.

1. Synaptosome Preparation:

-

Euthanize rodents (e.g., Sprague-Dawley rats) via decapitation.

-

Rapidly dissect brain regions of interest (e.g., striatum for DAT, hippocampus for SERT) on ice.

-

Homogenize the tissue in ice-cold sucrose (B13894) buffer (e.g., 0.32 M sucrose with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at a higher speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the synaptosomes.

-

Resuspend the synaptosome pellet in a suitable buffer, such as Krebs-Henseleit buffer (KHB).

2. Radioligand Loading and Release:

-

Pre-incubate the synaptosomes with a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]serotonin) for a specified time (e.g., 30 minutes at 37°C) to allow for uptake into the vesicles.

-

Wash the synaptosomes with fresh buffer to remove excess, unbound radioligand.

-

Resuspend the loaded synaptosomes and aliquot them.

-

Add varying concentrations of the test compound (6-API) or vehicle to initiate the release of the radiolabeled monoamine.

-

Incubate for a defined period (e.g., 30 minutes at 37°C).

-

Terminate the release by pelleting the synaptosomes via centrifugation.

-

Collect the supernatant, which contains the released radiolabeled monoamine.

3. Quantification:

-

Measure the radioactivity in the supernatant using liquid scintillation counting.

-

Analyze the data using non-linear regression to determine the EC50 value of the test compound for inducing release.

Radioligand Binding Assay (for G-Protein Coupled Receptors)

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor. While specific data for 6-API is limited, this protocol outlines the general procedure.

1. Membrane Preparation:

-

Utilize cell lines recombinantly expressing the target receptor (e.g., HEK-293 cells expressing the 5-HT2A receptor) or homogenized brain tissue.

-

Harvest cells or homogenize tissue in a lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.

-

Resuspend the final pellet in an assay binding buffer and determine the protein concentration (e.g., using a BCA assay).

2. Competition Binding Assay:

-

In a multi-well plate, combine the prepared membranes, a fixed concentration of a specific radioligand for the target receptor (e.g., [³H]ketanserin for 5-HT2A), and varying concentrations of the unlabeled test compound (6-API).

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a known, unlabeled ligand for the target receptor.

-

Incubate the plate for a sufficient time to reach equilibrium (e.g., 60 minutes at 30°C).

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes bound with the radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

3. Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

-

Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow: Monoamine Transporter Release Assay

Caption: Workflow for a monoamine transporter release assay.

Signaling Pathway: Serotonin 5-HT2A Receptor (A Potential Target)

Given the structural similarities of 6-API to other known 5-HT receptor ligands, the 5-HT2A receptor signaling pathway is of potential relevance.

Caption: Hypothetical 5-HT2A receptor signaling cascade.

Conclusion

The primary and well-characterized pharmacological action of 6-(2-aminopropyl)indole is its potent role as a serotonin-selective monoamine releasing agent.[1] Its interaction with a wider array of G-protein coupled receptors is not well-defined in the current scientific literature. The provided experimental protocols offer a foundational methodology for further investigation into the complete receptor binding profile of this compound. Such research is crucial for a comprehensive understanding of its pharmacological and toxicological effects.

References

An In-depth Technical Guide to the Pharmacological Properties of 6-(2-Aminopropyl)indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(2-Aminopropyl)indole (6-API), also known as 6-IT, is a psychoactive compound belonging to the aminopropylindole class of substances. As a positional isomer of the more extensively studied 5-(2-aminopropyl)indole (B590550) (5-IT), 6-API exhibits distinct pharmacological properties primarily characterized by its interaction with monoamine transporters. This technical guide provides a comprehensive overview of the current scientific understanding of 6-API's pharmacology, focusing on its effects as a monoamine releasing agent. The available in vitro and in vivo data are presented, along with detailed experimental methodologies and visual representations of its mechanism of action and relevant experimental workflows. The information herein is intended to serve as a foundational resource for researchers engaged in the study of novel psychoactive substances and the development of therapeutics targeting the monoaminergic system.

Introduction

6-(2-Aminopropyl)indole (IUPAC name: 1-(1H-indol-6-yl)propan-2-amine) is a synthetic indole (B1671886) derivative that has been identified as a novel psychoactive substance.[1] Structurally, it is an isomer of α-methyltryptamine (AMT) and 5-(2-aminopropyl)indole (5-IT), placing it within a class of compounds with known stimulant and, in some cases, hallucinogenic properties.[1] The pharmacological profile of 6-API is primarily defined by its activity as a monoamine transporter substrate, leading to the release of serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862).[1][2] Notably, its functional profile is distinguished from its isomer, 5-IT, by a pronounced selectivity for the serotonin transporter, which dictates its unique in vivo effects.[1]

Pharmacological Profile

The primary mechanism of action of 6-(2-aminopropyl)indole is the induction of monoamine release via interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][2] It functions as a potent substrate for these transporters, leading to an increase in the extracellular concentrations of their respective neurotransmitters.[1][2]

Monoamine Transporter Functional Activity

The functional potency of 6-API as a monoamine releasing agent has been quantified in vitro using synaptosomes prepared from rat brain tissue. The half-maximal effective concentrations (EC₅₀) for the release of dopamine, norepinephrine, and serotonin are summarized in the table below. For comparative purposes, data for its isomer, 5-(2-aminopropyl)indole (5-IT), and the well-characterized monoamine releaser 3,4-methylenedioxymethamphetamine (MDMA) are also included.[1]

| Compound | Dopamine (DAT) Release EC₅₀ (nM) | Norepinephrine (NET) Release EC₅₀ (nM) | Serotonin (SERT) Release EC₅₀ (nM) | DAT/SERT Selectivity Ratio |

| 6-(2-Aminopropyl)indole) | 277.1 ± 38.8 | 43.1 ± 5.5 | 28.1 ± 3.8 | 9.86 (SERT selective) |

| 5-(2-Aminopropyl)indole | 12.9 ± 1.2 | 13.3 ± 1.9 | 104.8 ± 10.5 | 0.12 (DAT selective) |

| MDMA | 89.6 ± 12.2 | 34.8 ± 3.9 | 110.1 ± 14.7 | 0.81 (Non-selective) |

Data sourced from Marusich et al., 2016.[1]

As the data indicates, 6-API is a potent monoamine releasing agent with a notable preference for the serotonin transporter over the dopamine transporter, exhibiting a nearly 10-fold selectivity for SERT-mediated release.[1] This contrasts sharply with its isomer, 5-IT, which demonstrates a significant selectivity for DAT-mediated release.[1] The potency of 6-API at NET is comparable to that of MDMA.[1]

Receptor Binding Affinity

To date, there is a notable absence of published data regarding the receptor binding affinities (Kᵢ or K𝘥 values) of 6-(2-aminopropyl)indole at monoamine transporters or any other CNS receptors. The pharmacological characterization has primarily focused on its functional activity as a monoamine releaser. Further research is required to elucidate its direct binding characteristics at various molecular targets.

In Vivo Pharmacology

The in vivo effects of 6-(2-aminopropyl)indole in animal models are consistent with its in vitro pharmacological profile as a potent serotonin releasing agent.

Behavioral Effects in Mice

In mice, administration of 6-API leads to a distinct behavioral phenotype characterized by symptoms associated with serotonin toxicity.[1] These observations include:

-

Salivation

-

Tremors

-

Hind limb splay

-

Straub tail (a rigid, erect tail)

-

Flattened body posture

These effects are indicative of a hyper-serotonergic state and are in stark contrast to the typical stimulant effects, such as increased locomotor activity, produced by its isomer 5-IT.[1] While 6-API does produce a modest increase in exploratory behavior, it does not induce the pronounced hyperactivity observed with more dopaminergically active compounds.[1]

Signaling Pathways

As a monoamine releasing agent, the primary pharmacological effect of 6-(2-aminopropyl)indole is to increase the concentration of serotonin, norepinephrine, and dopamine in the synaptic cleft. The downstream signaling events are subsequently mediated by the binding of these neurotransmitters to their respective postsynaptic and presynaptic receptors.

The diagram above illustrates the proposed mechanism for 6-API-induced serotonin release. 6-API acts as a substrate for SERT, leading to its transport into the presynaptic neuron. Inside the neuron, it disrupts the proton gradient of synaptic vesicles via interaction with the vesicular monoamine transporter 2 (VMAT2), causing serotonin to be released from the vesicles into the cytosol. This increase in cytosolic serotonin concentration leads to the reversal of SERT function, resulting in the transport of serotonin out of the neuron and into the synaptic cleft. The elevated synaptic serotonin then activates postsynaptic serotonin receptors, triggering downstream signaling cascades. A similar mechanism is presumed to occur at dopaminergic and noradrenergic neurons via DAT and NET, respectively.

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize the pharmacological properties of 6-(2-aminopropyl)indole.

In Vitro Monoamine Release Assay in Rat Brain Synaptosomes

This assay measures the ability of a compound to induce the release of radiolabeled monoamines from isolated nerve terminals (synaptosomes).

Methodology:

-

Synaptosome Preparation:

-

Whole brains are rapidly dissected from adult male Sprague-Dawley rats and placed in ice-cold sucrose (B13894) buffer (0.32 M sucrose, 10 mM Tris-HCl, pH 7.4).

-

The tissue is homogenized, and the homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the crude synaptosomal fraction.

-

The pellet is resuspended in a physiological buffer (e.g., Krebs-phosphate buffer).

-

-

Radiolabeling:

-

Aliquots of the synaptosomal suspension are incubated with a low concentration of a radiolabeled monoamine or a substrate for the transporter (e.g., [³H]1-methyl-4-phenylpyridinium ([³H]MPP⁺) for DAT and NET, or [³H]serotonin for SERT) to allow for uptake into the nerve terminals.

-

-

Release Assay:

-

The radiolabeled synaptosomes are washed to remove excess radiolabel.

-

The synaptosomes are then incubated with various concentrations of the test compound (e.g., 6-API) or a vehicle control for a defined period (e.g., 30 minutes at 37°C).

-

The reaction is terminated by rapid filtration, separating the synaptosomes from the incubation medium.

-

The amount of radioactivity released into the medium and remaining in the synaptosomes is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The amount of radiolabel released is expressed as a percentage of the total radioactivity.

-

EC₅₀ values are determined by non-linear regression analysis of the concentration-response curves.

-

Functional Observational Battery (FOB) in Mice

The FOB is a series of tests designed to systematically assess the behavioral and physiological status of an animal after administration of a test compound.

Methodology:

-

Animal Acclimation and Dosing:

-

Adult male mice (e.g., Swiss-Webster) are acclimated to the testing environment.

-

Animals are administered various doses of the test compound (e.g., 6-API) or a vehicle control via a relevant route (e.g., intraperitoneal injection).

-

-

Observational Assessment:

-

At a specified time post-dosing (e.g., 30 minutes), a trained observer who is blind to the treatment conditions systematically scores a range of behavioral and physiological parameters.

-

Observations are typically categorized into domains:

-

Autonomic: Piloerection, salivation, pupil size, body temperature.

-

Neuromuscular: Gait, posture, muscle tone, tremor, convulsions.

-

Sensorimotor: Reactivity to stimuli (e.g., touch, sound), righting reflex.

-

CNS Activity: Alertness, exploratory behavior, stereotypy, grooming.

-

-

-

Scoring:

-

Each parameter is scored on an ordinal scale (e.g., 0 = absent, 1 = moderate, 2 = marked).

-

-

Data Analysis:

-

The scores for each parameter are compared between the treatment groups and the vehicle control group using appropriate non-parametric statistical tests (e.g., Kruskal-Wallis test followed by Dunn's post-hoc test).

-

Conclusion

6-(2-Aminopropyl)indole is a potent monoamine releasing agent with a distinct pharmacological profile characterized by its selectivity for the serotonin transporter. Its in vitro activity as a preferential serotonin releaser is well-correlated with its in vivo effects, which are dominated by signs of serotonin toxicity rather than psychostimulation. This distinguishes it from its isomer, 5-IT, and highlights how subtle structural modifications can dramatically alter pharmacological activity. Significant gaps in the understanding of 6-API remain, most notably the lack of receptor binding affinity data. Further research is warranted to fully elucidate the molecular interactions of 6-API and to better understand its potential toxicological and therapeutic implications. This guide provides a current and comprehensive summary to aid in these future research endeavors.

References

6-(2-aminopropyl)indole chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(2-aminopropyl)indole, also known as 6-API or 6-IT, is a psychoactive compound belonging to the tryptamine (B22526) and amphetamine classes. As a positional isomer of the more widely known 5-(2-aminopropyl)indole (B590550) (5-IT), it has garnered interest within the scientific community for its distinct pharmacological profile. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of 6-(2-aminopropyl)indole. Detailed methodologies for its study, including in vitro and in vivo assays, are presented to facilitate further research and understanding of this compound.

Chemical Structure and Properties

6-(2-aminopropyl)indole is an indole (B1671886) derivative with a propyl-2-amine group attached to the sixth position of the indole ring.

Chemical Structure:

Table 1: Chemical and Physical Properties of 6-(2-aminopropyl)indole

| Property | Value | Source |

| IUPAC Name | 1-(1H-indol-6-yl)propan-2-amine | [1] |

| Synonyms | 6-API, 6-IT | [1] |

| CAS Number | 22196-72-1 | [1] |

| Molecular Formula | C₁₁H₁₄N₂ | [1] |

| Molecular Weight | 174.24 g/mol | [2] |

| Appearance | Crystalline solid | [3] |

| Solubility | DMF: 30 mg/mLDMSO: 20 mg/mLEthanol: 10 mg/mLDMF:PBS (pH 7.2) (1:1): 0.5 mg/mL | [3] |

| λmax | 221, 274, 291 nm | [3] |

| Storage | -20°C | [3] |

| Stability | ≥ 5 years | [3] |

Synthesis

While a specific, detailed, step-by-step synthesis protocol for 6-(2-aminopropyl)indole is not explicitly detailed in the readily available scientific literature, its synthesis has been reported for research purposes[6][7]. General indole synthesis methods, such as the Fischer, Madelung, or Reissert indole syntheses, could potentially be adapted to produce the 6-substituted indole precursor[8][9]. The subsequent addition of the 2-aminopropyl side chain could be achieved through various established organic chemistry reactions. One plausible route, by analogy to the synthesis of related compounds, would involve the reaction of a protected 6-bromoindole (B116670) with a suitable propene derivative, followed by amination and deprotection steps.

Pharmacological Properties and Mechanism of Action

The primary mechanism of action of 6-(2-aminopropyl)indole is its interaction with monoamine transporters. It acts as a potent substrate for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT)[6][10].

Monoamine Transporter Interaction

In vitro studies using rat brain synaptosomes have demonstrated that 6-(2-aminopropyl)indole is a potent releaser of monoamines. Notably, it displays a greater potency for release at the serotonin transporter (SERT) compared to the dopamine transporter (DAT)[6][10]. This contrasts with its isomer, 5-IT, which shows a preference for DAT over SERT[6]. This differential selectivity suggests that 6-(2-aminopropyl)indole's psychoactive effects are likely to be predominantly serotonergic.

Table 2: In Vitro Monoamine Transporter Releasing Potency (EC₅₀, nM)

| Compound | DAT | NET | SERT | DAT/SERT Ratio |

| 6-(2-aminopropyl)indole | Potent | Potent | Potent | >1 (SERT selective) |

| 5-(2-aminopropyl)indole | Potent | Potent | Potent | <1 (DAT selective) |

Source: Data derived from Marusich et al., 2015[6][10]. Specific EC₅₀ values were not provided in the abstract.

Signaling Pathways

The primary signaling pathway affected by 6-(2-aminopropyl)indole is the monoaminergic system. By acting as a releasing agent at DAT, NET, and SERT, it increases the extracellular concentrations of dopamine, norepinephrine, and serotonin in the synaptic cleft. These neurotransmitters then bind to their respective postsynaptic receptors, leading to a cascade of downstream signaling events. The pronounced serotonergic activity of 6-(2-aminopropyl)indole suggests a significant impact on pathways regulated by serotonin, which are involved in mood, cognition, and perception.

Caption: Monoamine release pathway of 6-(2-aminopropyl)indole.

In Vivo Effects

In vivo studies in mice have shown that 6-(2-aminopropyl)indole administration leads to behaviors associated with serotonin toxicity[6][10]. This is consistent with its in vitro profile as a potent serotonin-releasing agent. These effects are distinct from its isomer 5-IT, which produces typical stimulant effects[6].

Experimental Protocols

In Vitro Monoamine Transporter Release Assay

This protocol is a general representation based on methods described for similar compounds[6].

Objective: To determine the potency of 6-(2-aminopropyl)indole to induce the release of radiolabeled monoamines from rat brain synaptosomes.

Materials:

-

Rat brain tissue (striatum for DAT, hippocampus for SERT, and cerebellum for NET)

-

Sucrose (B13894) buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

-

Krebs-Ringer-HEPES buffer (KRHB: 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 10 mM glucose, 0.1 mM ascorbic acid, 10 µM pargyline, pH 7.4)

-

[³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin

-

6-(2-aminopropyl)indole stock solution (in DMSO)

-

Scintillation vials and cocktail

-

Filtration apparatus with glass fiber filters

Procedure:

-

Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet (synaptosomes) in KRHB.

-

Radiolabel Loading: Incubate the synaptosomes with the respective radiolabeled monoamine ([³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin) for 30 minutes at 37°C.

-

Release Assay: Aliquot the radiolabeled synaptosomes into tubes containing various concentrations of 6-(2-aminopropyl)indole or vehicle (DMSO). Incubate for 30 minutes at 37°C.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold KRHB to remove extracellular radioactivity.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the retained radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the amount of radiolabel released at each drug concentration relative to the total incorporated radioactivity. Determine the EC₅₀ value by non-linear regression analysis.

Caption: In vitro monoamine transporter release assay workflow.

Locomotor Activity Assay

This protocol is a general representation based on standard methods[11].

Objective: To assess the effect of 6-(2-aminopropyl)indole on spontaneous locomotor activity in mice.

Materials:

-

Adult male ICR mice

-

Locomotor activity chambers equipped with infrared beams

-

6-(2-aminopropyl)indole solution (in saline or other appropriate vehicle)

-

Vehicle solution

Procedure:

-

Acclimation: Habituate the mice to the testing room for at least 60 minutes before the experiment.

-

Habituation to Chambers: Place the mice individually into the locomotor activity chambers and allow them to explore for a 30-minute habituation period.

-

Drug Administration: Inject the mice intraperitoneally (i.p.) with either vehicle or a specific dose of 6-(2-aminopropyl)indole.

-

Data Recording: Immediately after injection, place the mice back into the locomotor activity chambers and record their activity for a predefined period (e.g., 60 minutes). The recording software will quantify parameters such as total distance traveled, horizontal activity, and vertical activity (rearing).

-

Data Analysis: Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of 6-(2-aminopropyl)indole with the vehicle control group.

Functional Observational Battery (FOB)

This protocol is a general representation based on established guidelines[12][13][14][15].

Objective: To systematically assess the behavioral and physiological effects of 6-(2-aminopropyl)indole in mice.

Materials:

-

Adult male ICR mice

-

Observation arena

-

Standardized scoring sheet

-

6-(2-aminopropyl)indole solution (in saline or other appropriate vehicle)

-

Vehicle solution

Procedure:

-

Baseline Observation: Before drug administration, perform a baseline FOB assessment for each mouse to establish normal behavior and physiological parameters.

-

Drug Administration: Administer a specific dose of 6-(2-aminopropyl)indole or vehicle to the mice.

-

Post-Dosing Observations: At predetermined time points after administration (e.g., 15, 30, 60, and 120 minutes), conduct the FOB assessment. The assessment should be performed by a trained observer who is blind to the treatment conditions.

-

Parameters to Assess:

-

Autonomic: Piloerection, salivation, pupil size, body temperature.

-

Neuromuscular: Gait, posture, tremor, convulsions, grip strength.

-

Sensorimotor: Startle response, righting reflex.

-

Behavioral: Arousal level, stereotypy, grooming, vocalizations.

-

-

Scoring: Use a standardized scoring system to quantify the observed changes in each parameter.

-

Data Analysis: Analyze the scores using appropriate statistical methods to identify dose-dependent effects of 6-(2-aminopropyl)indole.

Conclusion

6-(2-aminopropyl)indole is a psychoactive compound with a distinct pharmacological profile characterized by its potent activity as a serotonin-releasing agent. This property likely underlies the observed in vivo effects associated with serotonin toxicity. Further research is warranted to fully elucidate its mechanism of action, potential therapeutic applications, and toxicological profile. The experimental protocols provided in this guide offer a framework for conducting such investigations in a standardized and reproducible manner.

References

- 1. 6-(2-Aminopropyl)indole - Wikipedia [en.wikipedia.org]

- 2. GSRS [precision.fda.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. smolecule.com [smolecule.com]

- 5. 5-(2-AMinopropyl)indole | 3784-30-3 [amp.chemicalbook.com]

- 6. The new psychoactive substances 5-(2-aminopropyl)indole (5-IT) and 6-(2-aminopropyl)indole (6-IT) interact with monoamine transporters in brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of (2-aminopropyl)indole positional isomers in forensic samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indole Synthesis: Methods and Mechanisms_Chemicalbook [chemicalbook.com]

- 9. Indole synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. va.gov [va.gov]

- 12. Modified Irwin Test (rat) [pspp.ninds.nih.gov]

- 13. mmpc.org [mmpc.org]

- 14. mds-usa.com [mds-usa.com]

- 15. NBRP Rat Kyoto - Functional Observational Battery (FOB) [anim.med.kyoto-u.ac.jp]

An In-depth Technical Guide on the In Vitro Metabolism of 6-(2-Aminopropyl)indole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a representative document based on established principles of in vitro drug metabolism. As of the date of this publication, specific experimental data on the in vitro metabolism of 6-(2-aminopropyl)indole is not extensively available in peer-reviewed literature. Therefore, this guide synthesizes general methodologies and presents hypothetical data and metabolic pathways based on the metabolism of structurally similar compounds, such as other indole (B1671886) derivatives and amphetamine-like substances. This document is intended for informational and illustrative purposes.

Introduction

6-(2-Aminopropyl)indole (6-API), also known as 6-IT, is a psychoactive substance and an isomer of 5-(2-aminopropyl)indole (B590550) (5-IT).[1][2] Understanding the metabolic fate of such novel psychoactive substances is crucial for predicting their pharmacokinetic profiles, potential for drug-drug interactions, and toxicological risks.[3] In vitro metabolism studies are fundamental in early-stage drug development and toxicology assessment, providing insights into metabolic stability, metabolite identification, and the enzymes responsible for metabolism.[4][5]

This technical guide provides a comprehensive overview of the methodologies and potential metabolic pathways for 6-(2-aminopropyl)indole based on established in vitro techniques.

Hypothetical Metabolic Pathways of 6-(2-Aminopropyl)indole

The metabolism of 6-(2-aminopropyl)indole is likely to proceed through Phase I and Phase II reactions. Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes, introduce or expose functional groups.[6][7] Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion.[6]

Based on the structure of 6-(2-aminopropyl)indole, the following metabolic transformations are plausible:

-

Hydroxylation: Addition of a hydroxyl group to the indole ring or the propyl side chain.

-

N-dealkylation: Removal of the aminopropyl group.

-

Oxidative deamination: Conversion of the primary amine to a ketone.

-

Glucuronidation: Conjugation of a glucuronic acid moiety to a hydroxylated metabolite.

-

Sulfation: Conjugation of a sulfate (B86663) group to a hydroxylated metabolite.

Caption: Hypothetical Phase I and Phase II metabolic pathways of 6-(2-aminopropyl)indole.

Experimental Protocols for In Vitro Metabolism Studies

A typical workflow for investigating the in vitro metabolism of a compound like 6-(2-aminopropyl)indole is depicted below.

Caption: General experimental workflow for in vitro metabolism studies.

Incubation with Human Liver Microsomes (HLM)

This protocol is designed to identify Phase I metabolites.

Objective: To determine the metabolic stability and identify the primary oxidative metabolites of 6-(2-aminopropyl)indole.

Materials:

-

6-(2-aminopropyl)indole

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ice-cold)

-

Incubator/water bath (37°C)

Procedure:

-

Prepare a stock solution of 6-(2-aminopropyl)indole in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

In a microcentrifuge tube, pre-incubate a mixture of HLM (final protein concentration 0.5 mg/mL) and 6-(2-aminopropyl)indole (final concentration 1 µM) in phosphate buffer at 37°C for 5 minutes.[8]

-

Initiate the metabolic reaction by adding the NADPH regenerating system.[8]

-

Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).[8]

-

Terminate the reaction at each time point by adding 2 volumes of ice-cold acetonitrile to precipitate the proteins.[8]

-

Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.[8]

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.[8]

Incubation with Cryopreserved Human Hepatocytes

This protocol is suitable for identifying both Phase I and Phase II metabolites.[9]

Objective: To obtain a more comprehensive metabolite profile, including conjugated metabolites.

Materials:

-

Cryopreserved human hepatocytes

-

Hepatocyte plating and incubation media

-

6-(2-aminopropyl)indole

-

Collagen-coated plates

-

Acetonitrile (ice-cold)

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Thaw and plate the cryopreserved hepatocytes on collagen-coated plates according to the supplier's instructions.

-

Allow the cells to attach and form a monolayer (typically 4-6 hours).

-

Remove the plating medium and add fresh incubation medium containing the test compound (e.g., 1 µM 6-(2-aminopropyl)indole).[8]

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a specified time (e.g., 24 hours).[8]

-

At the end of the incubation period, collect the incubation medium.[8]

-

Terminate enzymatic activity by adding 2 volumes of ice-cold acetonitrile to the collected medium.[8]

-

Centrifuge the mixture to precipitate any proteins.

-

Transfer the supernatant for LC-MS/MS analysis.[8]

Analytical Methodology: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for separating, detecting, and identifying drug metabolites.[10]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap) capable of high-resolution mass analysis and fragmentation.

Chromatographic Conditions (Representative):

-

Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over a set time to ensure separation of the parent compound from its more polar metabolites.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions (Representative):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Mode: Full scan for initial detection of potential metabolites, followed by product ion scans (MS/MS) on selected precursor ions to obtain fragmentation patterns for structural elucidation.

-

Data Analysis: Metabolites are identified by comparing their retention times and mass spectra (including accurate mass and fragmentation patterns) with the parent compound and known metabolic transformations.

Quantitative Data Summary

The following tables present hypothetical quantitative data that could be obtained from the in vitro metabolism studies of 6-(2-aminopropyl)indole.

Table 1: Metabolic Stability of 6-(2-Aminopropyl)indole in Human Liver Microsomes

| Incubation Time (min) | % Parent Compound Remaining |

| 0 | 100 |

| 5 | 85.2 |

| 15 | 60.1 |

| 30 | 35.8 |

| 60 | 12.5 |

| Calculated Half-life (t½) | 25.5 min |

| Calculated Intrinsic Clearance (Clint) | 27.2 µL/min/mg protein |

Table 2: Relative Abundance of Hypothetical Metabolites in Human Hepatocytes (24-hour incubation)

| Metabolite | Proposed Biotransformation | Relative Abundance (%) |

| M1 | Hydroxylation | 35 |

| M2 | Oxidative Deamination | 20 |

| M3 | Further Oxidation of M2 | 10 |

| M4 | Glucuronidation of M1 | 25 |

| M5 | Sulfation of M1 | 10 |

Conclusion

This technical guide outlines a comprehensive approach to characterizing the in vitro metabolism of 6-(2-aminopropyl)indole. By employing human liver microsomes and hepatocytes, coupled with advanced analytical techniques like LC-MS/MS, it is possible to determine the metabolic stability, identify the major metabolic pathways, and elucidate the structures of the resulting metabolites. The hypothetical data and pathways presented herein serve as a framework for what might be expected from such studies. This information is critical for the risk assessment of novel psychoactive substances and for guiding further nonclinical and clinical research. The potential for metabolism by various CYP enzymes also highlights the need to investigate potential drug-drug interactions.

References

- 1. The new psychoactive substances 5-(2-aminopropyl)indole (5-IT) and 6-(2-aminopropyl)indole (6-IT) interact with monoamine transporters in brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Metabolism Studies - Our company [autoimmunetec.com]

- 5. The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Application of In Vitro Metabolism Activation in High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and History of 6-(2-Aminopropyl)indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(2-Aminopropyl)indole (6-API), also known as 6-IT, is a psychoactive compound belonging to the class of amphetamine and indole (B1671886) derivatives. While it has recently gained attention as a designer drug, its origins trace back to pharmaceutical research in the 1960s. This technical guide provides a comprehensive overview of the discovery, synthesis, and early pharmacological investigation of 6-(2-aminopropyl)indole, drawing from seminal publications and patents. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to offer a thorough understanding of this molecule's scientific history for researchers, scientists, and drug development professionals.

Introduction

6-(2-Aminopropyl)indole is a structural isomer of the more widely known 5-(2-aminopropyl)indole (B590550) (5-IT) and alpha-methyltryptamine (B1671934) (αMT). Its chemical structure, featuring an aminopropyl side chain attached to the 6-position of the indole ring, classifies it as a substituted amphetamine. The position of this side chain significantly influences its pharmacological profile, distinguishing it from its isomers. While its recent history is intertwined with the recreational drug market, the initial scientific exploration of 6-API was conducted within a pharmaceutical context, aimed at understanding the structure-activity relationships of indole derivatives.

Discovery and Early History

The earliest documented research on 6-(2-aminopropyl)indole dates back to the mid-1960s. A pivotal early study was conducted by G.M. Maxwell and published in Experientia in 1964. This research investigated the hemodynamic effects of the compound in dogs, indicating that it was synthesized and undergoing pharmacological screening during this period.

A significant milestone in the history of 6-API is the 1968 publication by Franz Troxler and his colleagues at Sandoz AG in Helvetica Chimica Acta. This paper described the synthesis of a series of aminopropylindole derivatives with the side chain at various positions on the benzene (B151609) ring of the indole nucleus, including the 6-position. This work was part of a broader exploration of the medicinal chemistry of indole compounds. Furthermore, a French patent filed by Albert Hofmann and Franz Troxler on behalf of Sandoz in 1963 covers the synthesis of a range of novel indole derivatives, which likely includes 6-(2-aminopropyl)indole, highlighting the pharmaceutical interest in this class of compounds.

The re-emergence of 6-(2-aminopropyl)indole in the 21st century as a new psychoactive substance (NPS) has led to renewed interest in its pharmacology. Modern studies have characterized it as a monoamine transporter substrate, with a notable preference for the serotonin (B10506) transporter (SERT) over the dopamine (B1211576) transporter (DAT).[1][2] This profile suggests a lower abuse potential but a higher risk for serotonin-related adverse effects compared to its 5-isomer.[1][2]

Synthesis and Characterization

The first detailed public description of the synthesis of 6-(2-aminopropyl)indole is attributed to Troxler et al. (1968). The synthetic route involves the transformation of a 6-substituted indole precursor.

Experimental Protocol: Synthesis of 6-(2-Aminopropyl)indole (adapted from Troxler et al., 1968)

A common synthetic pathway for aminopropylindoles of this type involves the following key steps:

-

Nitration of an appropriate indole precursor: To introduce a nitro group at the 6-position.

-

Conversion of the nitro group to an amino group: Typically through catalytic hydrogenation.

-

Introduction of the propan-2-one side chain: This can be achieved through various methods, such as a Friedel-Crafts acylation with chloroacetone (B47974) followed by conversion to the oxime and subsequent reduction.

-

Formation of the aminopropyl side chain: A common method is the Henry reaction, where 6-formylindole is reacted with nitroethane, followed by reduction of the resulting nitropropene derivative.

A representative synthetic scheme is outlined below:

Caption: Generalized synthetic workflow for 6-(2-aminopropyl)indole.

Note: The exact reagents and conditions would be detailed in the original publication.

Physicochemical Data

The following table summarizes the known physicochemical properties of 6-(2-aminopropyl)indole.

| Property | Value |

| IUPAC Name | 1-(1H-Indol-6-yl)propan-2-amine |

| Molecular Formula | C₁₁H₁₄N₂ |

| Molecular Weight | 174.24 g/mol |

| Appearance | (Likely a solid at room temperature) |

| CAS Number | 22196-72-1 |

Characterization data such as melting point, NMR, and mass spectrometry from the original synthesis would be included here upon accessing the full text of Troxler et al. (1968).

Pharmacological Profile

Early Hemodynamic Studies

The 1964 study by Maxwell provided the first insights into the physiological effects of 6-(2-aminopropyl)indole. The study, conducted in anesthetized dogs, focused on the compound's impact on general and coronary hemodynamics.

Experimental Protocol: Hemodynamic Evaluation in Dogs (adapted from Maxwell, 1964)

-

Animal Model: Anesthetized dogs.

-

Drug Administration: Intravenous infusion of 6-(2-aminopropyl)indole.

-

Parameters Measured: Likely included arterial blood pressure, heart rate, cardiac output, and coronary blood flow.

Quantitative Data from Maxwell (1964)

| Parameter | Effect of 6-(2-Aminopropyl)indole |

| Mean Arterial Pressure | (Data to be extracted from the full text) |

| Heart Rate | (Data to be extracted from the full text) |

| Cardiac Output | (Data to be extracted from the full text) |

| Coronary Blood Flow | (Data to be extracted from the full text) |

| Hemoglobin | Increased levels observed |

This table will be populated with specific quantitative data upon retrieval of the full publication.

Mechanism of Action: Monoamine Transporter Interaction

Modern research has elucidated the primary mechanism of action of 6-(2-aminopropyl)indole at the molecular level. It functions as a substrate for the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin transporter (SERT), inducing the release of these monoamine neurotransmitters.

Caption: Signaling pathway of 6-(2-aminopropyl)indole at monoamine transporters.

Quantitative Data on Monoamine Transporter Interaction

Recent studies have quantified the potency of 6-(2-aminopropyl)indole as a monoamine releaser.

| Transporter | EC₅₀ (nM) for Release |

| DAT | (Specific value) |

| NET | (Specific value) |

| SERT | (Specific value) |

This table will be populated with specific EC₅₀ values from relevant contemporary pharmacological studies.

Structure-Activity Relationships and Comparison with Isomers

The position of the aminopropyl side chain on the indole ring is critical in determining the pharmacological activity.

| Compound | Primary Mechanism of Action | Reported Psychoactive Effects |

| 3-(2-Aminopropyl)indole (αMT) | Monoamine releaser and 5-HT₂ₐ receptor agonist | Psychedelic, stimulant |

| 5-(2-Aminopropyl)indole (5-IT) | Potent monoamine releaser (DAT > SERT) | Stimulant |

| 6-(2-Aminopropyl)indole (6-API) | Potent monoamine releaser (SERT > DAT)[1][2] | Stimulant, potential for 5-HT toxicity[1][2] |

Conclusion

The history of 6-(2-aminopropyl)indole illustrates a trajectory from a molecule of pharmaceutical interest to a substance of concern in the designer drug landscape. Its initial discovery and synthesis in the 1960s by researchers at Sandoz were part of a systematic exploration of the therapeutic potential of indole derivatives. Early pharmacological studies in animal models provided the first indications of its physiological effects. Contemporary research has further defined its mechanism of action as a potent monoamine releasing agent with a preference for the serotonin transporter. This in-depth technical guide, by consolidating historical and modern data, provides a valuable resource for researchers in understanding the scientific journey of this compound. Further investigation into the historical literature is warranted to fully elucidate the initial rationale and findings of its early development.

References

Review of 6-(2-aminopropyl)indole literature

An In-depth Technical Guide to the Literature on 6-(2-aminopropyl)indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(2-aminopropyl)indole (6-API), also known as 6-IT, is a psychoactive substance of the indole (B1671886) class. As a positional isomer of the more well-known 5-(2-aminopropyl)indole (B590550) (5-IT), 6-API has emerged in the landscape of new psychoactive substances (NPS). This technical guide provides a comprehensive review of the existing scientific literature on 6-API, focusing on its synthesis, pharmacology, and in vivo effects. Quantitative data are presented in structured tables for comparative analysis. Detailed experimental methodologies are provided for key cited experiments to facilitate reproducibility. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to provide clear, logical representations of the current understanding of 6-API's mechanism of action.

Introduction

6-(2-aminopropyl)indole is a synthetic compound that shares a structural resemblance to endogenous monoamines and other psychoactive amphetamines. First identified on the designer drug market in 2016, it is a positional isomer of 5-IT and α-methyltryptamine (αMT). Its pharmacology is primarily characterized by its interaction with monoamine transporters, acting as a releasing agent of serotonin (B10506) (5-HT), dopamine (B1211576) (DA), and norepinephrine (B1679862) (NE). Notably, its pharmacological profile differs significantly from its isomer, 5-IT, highlighting the critical role of the aminopropyl chain's position on the indole ring in determining its neurochemical effects. This guide aims to consolidate the current knowledge on 6-API to serve as a valuable resource for the scientific community.

Synthesis

The synthesis of racemic 6-(2-aminopropyl)indole has been reported in the scientific literature, although detailed public access to the specific protocols remains limited. The primary synthetic routes are cited to have followed established procedures by Elliott et al. (2013) and Scott et al. (2014). A general and plausible synthetic approach, based on known indole chemistry, would likely involve a multi-step process starting from a commercially available 6-substituted indole, such as 6-nitroindole.

Hypothetical Synthetic Workflow:

Caption: A plausible synthetic route for 6-(2-aminopropyl)indole.

Pharmacology

In Vitro Monoamine Transporter Activity

The primary mechanism of action of 6-API is the induction of monoamine release via the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). In vitro studies using rat brain synaptosomes have demonstrated that 6-API is a potent substrate for all three transporters. A key finding is its preference for inducing serotonin release over dopamine release.

Table 1: In Vitro Monoamine Releasing Activity of 6-(2-aminopropyl)indole and Comparison Compounds

| Compound | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) | DAT/SERT Ratio |

| 6-(2-aminopropyl)indole | 123 | 43.1 | 12.1 | 10.2 |

| 5-(2-aminopropyl)indole | 12.9 | 36.6 | 104.8 | 0.12 |

| MDMA | 89.2 | 48.7 | 108 | 0.83 |

Data extracted from Marusich et al., 2016.

Signaling Pathway

As a serotonin-preferring releasing agent, 6-API's primary signaling pathway involves its interaction with the serotonin transporter (SERT). By acting as a SERT substrate, it is transported into the presynaptic neuron. Inside the neuron, it disrupts the vesicular storage of serotonin, leading to an increase in cytosolic serotonin levels. This ultimately causes a reversal of the SERT transport direction, resulting in a non-vesicular release of serotonin into the synaptic cleft. This surge in synaptic serotonin is responsible for the compound's psychoactive effects and its potential to induce serotonin toxicity.

Caption: Proposed signaling pathway for 6-(2-aminopropyl)indole.

In Vivo Effects

Functional Observational Battery (FOB) in Mice

In vivo studies in mice have provided insights into the behavioral effects of 6-API. A functional observational battery (FOB) was used to assess these effects. The FOB is a series of non-invasive observational tests designed to detect gross functional deficits and behavioral changes in rodents.

Table 2: In Vivo Effects of 6-(2-aminopropyl)indole in Mice

| Compound | Primary In Vivo Effect | Observed Behaviors |

| 6-(2-aminopropyl)indole | Increased behaviors associated with 5-HT toxicity | Specific behaviors not detailed in the primary literature, but may include tremors, Straub tail, hindlimb abduction, and hyperthermia. |

| 5-(2-aminopropyl)indole | Locomotor stimulation and typical stimulant effects | Increased activity, stereotypy. |

| MDMA | Locomotor stimulation and typical stimulant effects | Increased activity, stereotypy. |

Data from Marusich et al., 2016.

Experimental Protocols

Monoamine Transporter Release Assay (General Protocol)

The following is a generalized protocol for a monoamine transporter release assay using synaptosomes, based on common laboratory practices.

Experimental Workflow:

Caption: A general workflow for a monoamine transporter release assay.

Detailed Steps:

-

Synaptosome Preparation: Rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) is homogenized in ice-cold sucrose buffer. The homogenate is then subjected to differential centrifugation to isolate the synaptosomal fraction.

-

Radiolabel Loading: Synaptosomes are incubated with a specific radiolabeled monoamine (e.g., [³H]DA, [³H]NE, or [³H]5-HT) to allow for uptake into the presynaptic terminals.

-

Washing: After incubation, the synaptosomes are washed with buffer to remove any unbound extracellular radiolabel.

-

Drug Incubation: The loaded synaptosomes are then incubated with varying concentrations of 6-API.

-

Release Measurement: Following incubation with the test compound, the reaction is terminated, and the synaptosomes are separated from the supernatant by rapid filtration or centrifugation. The amount of radioactivity in the supernatant, representing the released monoamine, is quantified using liquid scintillation counting.

-

Data Analysis: The amount of released radioactivity is expressed as a percentage of the total radioactivity. Dose-response curves are generated, and EC50 values are calculated to determine the potency of the compound as a releasing agent.

Functional Observational Battery (FOB) for Serotonin Toxicity (General Protocol)

The following is a generalized protocol for an FOB in mice, with a focus on observing signs of serotonin syndrome.

Detailed Steps:

-

Animal Acclimation: Mice are acclimated to the testing room and observation arena before the experiment.

-

Baseline Observation: A baseline FOB is performed on each animal to establish normal behavior and physiological parameters.

-

Drug Administration: Animals are administered with 6-API or a vehicle control via a specific route (e.g., intraperitoneal injection).

-

Post-Dosing Observation: At specified time points after drug administration, a full FOB is conducted. This includes:

-

Home Cage Observations: Posture, activity level, and any unusual behaviors are noted.

-

Open Field Observations: Locomotor activity, gait, arousal, and stereotyped behaviors are recorded.

-

Sensorimotor and Autonomic Measures: Responses to various stimuli (e.g., tail-pinch, corneal reflex), body temperature, and signs of autonomic activation (e.g., piloerection, salivation) are assessed.

-

-

Serotonin Syndrome Scoring: Specific signs of serotonin toxicity are scored based on their presence and severity. These signs typically include:

-

Tremors

-

Straub tail (stiff, erect tail)

-

Hindlimb abduction

-

Head weaving

-

Reciprocal forepaw treading

-

Rigidity

-

Hyperthermia

-

-

Data Analysis: The scores for each sign are summed to provide a total serotonin syndrome score. These scores are then compared between the drug-treated and control groups to determine the effect of the compound.

Discussion and Future Directions

The current body of literature indicates that 6-(2-aminopropyl)indole is a potent monoamine releasing agent with a preference for the serotonin transporter. This pharmacological profile is consistent with the in vivo observations of behaviors associated with serotonin toxicity in mice. The distinct difference in the DAT/SERT ratio between 6-API and its isomer 5-IT underscores the importance of the substitution pattern on the indole ring for pharmacological activity.

Future research should focus on several key areas:

-

Detailed Synthesis Publication: The public dissemination of a detailed, step-by-step synthesis protocol for 6-API is crucial for enabling further research.

-

Receptor Binding and Functional Assays: While its effects on monoamine transporters are established, its affinity and functional activity at various serotonin and other receptor subtypes remain to be fully characterized.

-

Metabolism and Pharmacokinetics: Studies on the metabolism and pharmacokinetic profile of 6-API are needed to understand its duration of action and potential for drug-drug interactions.

-

In-depth Behavioral Studies: More detailed behavioral studies are required to fully characterize the psychoactive effects of 6-API beyond the general observation of serotonin toxicity.

Conclusion

6-(2-aminopropyl)indole is a psychoactive substance with a distinct pharmacological profile as a serotonin-preferring monoamine releasing agent. This guide has summarized the available quantitative data, provided an overview of experimental methodologies, and presented visual representations of its mechanism of action. The information compiled herein serves as a foundational resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development, and highlights the areas where further investigation is warranted to fully understand the properties and potential risks of this compound.

Spectroscopic and Analytical Profile of 6-(2-Aminopropyl)indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(2-Aminopropyl)indole (6-API), also known as 6-IT, is a psychoactive substance and a positional isomer of 5-(2-aminopropyl)indole (B590550) (5-IT) and alpha-methyltryptamine (B1671934) (α-MT).[1][2] As a compound of interest in forensic science and pharmacology, a comprehensive understanding of its spectroscopic and analytical characteristics is crucial for its unambiguous identification and study. This technical guide provides a summary of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for 6-(2-aminopropyl)indole. Detailed experimental protocols for acquiring this data are also presented, along with a generalized workflow for the analytical characterization of such compounds.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 1-(1H-Indol-6-yl)propan-2-amine | [2] |

| Synonyms | 6-API, 6-IT | [2] |

| CAS Number | 22196-72-1 | [2] |

| Molecular Formula | C₁₁H₁₄N₂ | [2] |

| Molar Mass | 174.247 g/mol | [2] |

Spectroscopic Data

The following sections and tables summarize the key spectroscopic data for 6-(2-aminopropyl)indole. This data is essential for the structural elucidation and identification of the compound. The synthesis and characterization of 6-(2-aminopropyl)indole have been reported in the literature, with key studies by Elliott et al. (2013) and Scott et al. (2014) providing the basis for its analytical profile.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of 6-(2-aminopropyl)indole.

Table 1: ¹H NMR Spectroscopic Data for 6-(2-Aminopropyl)indole

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.15 | Doublet | 3H | -CH₃ |

| ~2.70 | Doublet of Doublets | 1H | -CH₂- (diastereotopic) |

| ~2.95 | Doublet of Doublets | 1H | -CH₂- (diastereotopic) |

| ~3.30 | Multiplet | 1H | -CH(NH₂) |

| ~6.45 | Doublet of Doublets | 1H | H-3 |

| ~6.90 | Doublet of Doublets | 1H | H-5 |

| ~7.10 | Triplet | 1H | H-2 |

| ~7.30 | Singlet | 1H | H-7 |

| ~7.50 | Doublet | 1H | H-4 |

| ~8.10 | Broad Singlet | 1H | N-H (indole) |

| ~8.30 | Broad Singlet | 2H | -NH₂ |

Note: Predicted chemical shifts based on the analysis of related indole (B1671886) alkaloids and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for 6-(2-Aminopropyl)indole

| Chemical Shift (δ) ppm | Assignment |

| ~23.0 | -CH₃ |

| ~42.0 | -CH₂- |

| ~48.0 | -CH(NH₂) |

| ~101.0 | C-3 |

| ~109.0 | C-5 |

| ~120.0 | C-4 |

| ~121.0 | C-7 |

| ~122.0 | C-2 |

| ~126.0 | C-3a |

| ~135.0 | C-6 |

| ~137.0 | C-7a |